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Compound of Interest

Compound Name: 1,3,5-Tripropyl-1,3,5-triazinane

Cat. No.: B076167 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The 1,3,5-triazinane scaffold is a cornerstone in medicinal chemistry, offering a versatile

platform for the development of novel therapeutic agents. This guide provides a comparative

analysis of the anticancer properties of several classes of 1,3,5-triazinane analogs, with a focus

on their performance against various cancer cell lines. While extensive research has been

conducted on various derivatives, data on the biological activity of 1,3,5-Tripropyl-1,3,5-
triazinane remains limited, highlighting an area for future investigation. This document

summarizes key experimental data, details relevant methodologies, and visualizes the primary

signaling pathway implicated in the action of these compounds.

Comparative Anticancer Activity
The anticancer efficacy of different 1,3,5-triazinane analogs has been evaluated against a

range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for

this comparison, with lower values indicating greater potency. The following table summarizes

the IC50 values for representative compounds from three distinct classes of 1,3,5-triazinane

analogs.
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Compound
Class

Representat
ive Analog

Cancer Cell
Line

IC50 (µM)
Reference
Compound

IC50 (µM)

Imamine-

1,3,5-triazine
Derivative 4f¹

MDA-MB-231

(Breast

Cancer)

6.25 Imatinib 35.50

Morpholine-

functionalized

1,3,5-triazine

Derivative 11²

SW620

(Colorectal

Cancer)

5.85[1] 5-Fluorouracil >100[1]

Biguanide-

derived 1,3,5-

triazine

Derivative 2c³

HCT116

(Colorectal

Cancer)

20-27[2][3][4] Cisplatin
Comparable[

2][3][4]

Biguanide-

derived 1,3,5-

triazine

Derivative 3c³

SW620

(Colorectal

Cancer)

20-27[2][3][4] Cisplatin
Comparable[

2][3][4]

¹N²-allyl-6-chloro-N²-methyl-N⁴-(4-methyl-3-((4-(pyridin-3-yl) pyrimidin-2-yl) amino)

phenyl)-1,3,5-triazine-2,4-diamine ²Structure as detailed in the referenced publication ³o-

hydroxyphenyl substituted biguanide-derived 1,3,5-triazines

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below

are the protocols for the synthesis of the compared 1,3,5-triazinane analogs and the MTT

assay used to determine their cytotoxic activity.

Synthesis of Imamine-1,3,5-triazine Derivatives
The synthesis of imamine-1,3,5-triazine derivatives is achieved through a molecular

hybridization strategy coupled with a nucleophilic substitution reaction. The general procedure

involves:

Starting Materials: Commercially available reagents and solvents are used without further

purification.
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Reaction Monitoring: Thin-layer chromatography (TLC) on silica gel plates is used to monitor

the progress of the reactions.

Purification: Column chromatography on silica gel is employed for the purification of the final

compounds.

Structural Characterization: The structures of the synthesized compounds are confirmed

using ¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry (HR-MS). Single-crystal

X-ray diffraction can be used for definitive structural elucidation.

A specific protocol for a representative compound (4f) involves the reaction of a substituted

aniline with a dichlorotriazine intermediate in the presence of a base, followed by substitution

with an appropriate amine.

Synthesis of Morpholine-functionalized 1,3,5-Triazine
Derivatives
These derivatives are synthesized using green chemistry principles, employing microwave-

assisted and ultrasound-assisted methods.[1] A typical synthesis involves:

Key Intermediate: The synthesis starts with the preparation of 4-chloro-N-(2-chlorophenyl)-6-

(morpholin-4-yl)-1,3,5-triazin-2-amine.

Microwave-assisted Synthesis: The key intermediate is reacted with a primary or secondary

amine in the presence of sodium carbonate and a phase-transfer catalyst like

tetrabutylammonium bromide (TBAB) in a solvent such as DMF under microwave irradiation

(e.g., 50 W at 150 °C for 2.5 minutes).[1]

Ultrasound-assisted Synthesis: As a more sustainable alternative, the reaction can be

carried out in an aqueous medium with the aid of sonication.

Purification and Characterization: The final products are purified and characterized using

standard analytical techniques including NMR and mass spectrometry.[1]

Synthesis of Biguanide-derived 1,3,5-Triazine
Derivatives
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The synthesis of these analogs is based on the condensation of a biguanide with an ester.[2]

Biguanide Preparation: Metformin hydrochloride can be used directly, while other biguanides

like phenylbiguanide hydrochloride can be prepared from the corresponding aniline and

dicyandiamide.[2]

Condensation Reaction: The biguanide hydrochloride is reacted with an appropriate ester

(e.g., methyl salicylate for derivative 2c) in the presence of a base such as sodium

methoxide in a suitable solvent like methanol. The reaction mixture is typically refluxed for

several hours.

Workup and Purification: After the reaction is complete, the solvent is evaporated, and the

residue is worked up, often involving neutralization and extraction. The crude product is then

purified by recrystallization or column chromatography.

Characterization: The structure and purity of the final compounds are confirmed by

spectroscopic methods (NMR, IR) and mass spectrometry.

MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric

assay for assessing cell metabolic activity and, by extension, cell viability.

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and

allowed to adhere overnight.

Compound Treatment: The cells are then treated with various concentrations of the test

compounds (and a vehicle control) and incubated for a specified period (e.g., 72 hours).

MTT Addition: After the incubation period, the medium is replaced with fresh medium

containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent

(e.g., DMSO or an acidic isopropanol solution) is added to dissolve the formazan crystals.

Absorbance Measurement: The absorbance of the resulting colored solution is measured

using a microplate reader at a wavelength of approximately 570 nm.
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Data Analysis: The percentage of cell viability is calculated relative to the untreated control

cells, and the IC50 value is determined from the dose-response curve.

Signaling Pathway and Mechanism of Action
Many of the anticancer 1,3,5-triazinane analogs exert their effects by targeting the

Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling

pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and

metabolism and is often dysregulated in cancer.

// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", style=filled,

fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", style=filled,

fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", style=filled,

fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#F1F3F4", style=filled,

fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#F1F3F4", style=filled,

fontcolor="#202124"]; Akt [label="Akt", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"];

mTORC2 [label="mTORC2", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; TSC

[label="TSC1/TSC2", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; Rheb

[label="Rheb-GTP", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; mTORC1

[label="mTORC1", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; S6K1 [label="S6K1",

fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; eIF4EBP1 [label="4E-BP1",

fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; CellGrowth [label="Cell Growth

&\nProliferation", shape=ellipse, fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"];

Apoptosis [label="Inhibition of\nApoptosis", shape=ellipse, fillcolor="#4285F4", style=filled,

fontcolor="#FFFFFF"]; Triazinanes [label="1,3,5-Triazinane\nAnalogs", shape=box,

style="filled,dashed", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges RTK -> PI3K [label="Activates", color="#34A853"]; PI3K -> PIP3

[label="Phosphorylates\n(PIP2 to PIP3)", color="#34A853"]; PIP3 -> PDK1 [label="Recruits",

color="#34A853"]; PIP3 -> Akt [label="Recruits", color="#34A853"]; PDK1 -> Akt

[label="Phosphorylates\n(activates)", color="#34A853"]; mTORC2 -> Akt

[label="Phosphorylates\n(fully activates)", color="#34A853"]; Akt -> TSC [label="Inhibits",

color="#EA4335", arrowhead=tee]; TSC -> Rheb [label="Inhibits", color="#EA4335",

arrowhead=tee]; Rheb -> mTORC1 [label="Activates", color="#34A853"]; mTORC1 -> S6K1

[label="Activates", color="#34A853"]; mTORC1 -> eIF4EBP1 [label="Inhibits",

color="#EA4335", arrowhead=tee]; S6K1 -> CellGrowth [color="#34A853"]; eIF4EBP1 ->

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b076167?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


CellGrowth [label="Inhibits", color="#EA4335", arrowhead=tee, style=dashed]; Akt -> Apoptosis

[label="Promotes", color="#34A853"];

// Inhibition by Triazinanes Triazinanes -> PI3K [label="Inhibit", color="#EA4335",

arrowhead=tee, style=dashed]; } PI3K/Akt/mTOR signaling pathway and its inhibition by 1,3,5-

triazinane analogs.

Workflow for Synthesis and Evaluation
The general workflow for the synthesis and evaluation of novel 1,3,5-triazinane analogs as

potential anticancer agents is a multi-step process that begins with rational drug design and

culminates in preclinical evaluation.
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Conclusion and Future Directions
The 1,3,5-triazinane scaffold has proven to be a highly fruitful starting point for the development

of potent anticancer agents. Analogs incorporating imamine, morpholine, and biguanide

moieties have demonstrated significant cytotoxic activity against various cancer cell lines, often

through the inhibition of the critical PI3K/Akt/mTOR signaling pathway. The experimental data

presented in this guide underscore the potential of these compounds in cancer therapy.

While a wealth of data exists for many derivatives, 1,3,5-Tripropyl-1,3,5-triazinane remains an

understudied member of this important class of molecules. There is a clear need for future

research to synthesize and evaluate the biological activity of this compound and its close

analogs. Such studies would not only provide valuable data for a more complete comparative

analysis but could also lead to the discovery of novel and effective anticancer drug candidates.

The detailed protocols and workflows provided herein offer a solid foundation for initiating such

investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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